molecular formula C28H23N3O8 B2635246 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 892431-86-6

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2635246
CAS RN: 892431-86-6
M. Wt: 529.505
InChI Key: HQLUZMLWFGWAHE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, a benzofuro[3,2-d]pyrimidin-1(2H)-one, and a dimethoxyphenyl group. These groups are common in many bioactive compounds and could potentially contribute to the compound’s properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The benzodioxole and benzofuro[3,2-d]pyrimidin-1(2H)-one groups in particular are likely to contribute to the compound’s three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the benzodioxole and benzofuro[3,2-d]pyrimidin-1(2H)-one groups could potentially affect the compound’s solubility and stability .

Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures, including benzodioxol, dioxopyrimidin, and dimethoxyphenyl groups, are often synthesized and characterized for their potential biological activities. For example, the synthesis and characterization of various heterocycles incorporating similar motifs have been reported, with studies detailing the methods used for their creation and analysis through techniques like IR, NMR, and mass spectrometry (Talupur, Satheesh, & Chandrasekhar, 2021). These processes are crucial for understanding the physical and chemical properties of new compounds, which can inform their potential applications in drug development.

Antimicrobial and Anti-Inflammatory Applications

Several studies focus on the antimicrobial and anti-inflammatory properties of newly synthesized compounds. For instance, new heterocycles have been evaluated for antimicrobial activities, indicating a potential application in combating various bacterial and fungal infections (Bondock, Rabie, Etman, & Fadda, 2008). Similarly, the synthesis of compounds with anti-inflammatory and analgesic properties suggests their utility in creating new pain relief and anti-inflammatory drugs (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).

Biological Evaluation

The biological evaluation of synthesized compounds is a significant step in discovering their potential therapeutic uses. Studies often include screening for anticancer, anti-lipoxygenase, and other biological activities, which could lead to the development of new treatments for various diseases (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016). These evaluations help in identifying promising candidates for further drug development and clinical trials.

Safety And Hazards

Without specific toxicity studies, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve synthesizing it and studying its properties in more detail. This could include studies on its reactivity, its physical and chemical properties, and any potential biological activity .

properties

CAS RN

892431-86-6

Product Name

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Molecular Formula

C28H23N3O8

Molecular Weight

529.505

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C28H23N3O8/c1-35-20-10-8-17(12-22(20)36-2)29-24(32)14-30-25-18-5-3-4-6-19(18)39-26(25)27(33)31(28(30)34)13-16-7-9-21-23(11-16)38-15-37-21/h3-12H,13-15H2,1-2H3,(H,29,32)

InChI Key

HQLUZMLWFGWAHE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63)OC

solubility

not available

Origin of Product

United States

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